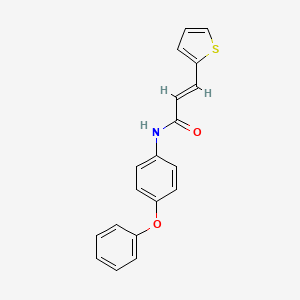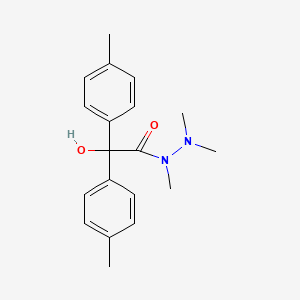methanone](/img/structure/B5779589.png)
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential for various applications. PTM belongs to the class of indole-based compounds and has been found to possess unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have a range of biochemical and physiological effects. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone can induce cell cycle arrest and apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone in lab experiments is its specificity for cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's limited solubility in water can pose challenges in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
Orientations Futures
There are several future directions for research on [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone. One area of interest is the development of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone-based therapies for cancer treatment. Further studies are needed to optimize the dosing and delivery methods of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone to maximize its therapeutic potential. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
In conclusion, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is a novel compound that has shown promise in various scientific research applications, particularly in the field of cancer research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone involves the reaction between 2-thiophenecarboxaldehyde and 1-(2-phenoxyethyl)indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone with good purity.
Applications De Recherche Scientifique
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been studied extensively for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has anti-cancer properties and can induce apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
[1-(2-phenoxyethyl)indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(20-11-6-14-25-20)18-15-22(19-10-5-4-9-17(18)19)12-13-24-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGBDADOXIMMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenoxyethyl)-1H-indol-3-yl](thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)